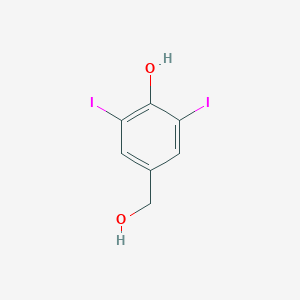

4-Hydroxy-3,5-diiodobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBYCZCWPIBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453647 | |

| Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37987-26-1 | |

| Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-3,5-diiodobenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-diiodobenzyl alcohol

Introduction

4-Hydroxy-3,5-diiodobenzyl alcohol (CAS No. 37987-26-1) is a poly-substituted aromatic compound featuring a benzyl alcohol moiety and a phenol ring substituted with two iodine atoms.[1] Its structure presents a unique combination of reactive functional groups: a primary alcohol, an acidic phenolic hydroxyl group, and an electron-rich aromatic ring whose properties are modulated by the presence of heavy, electron-withdrawing iodine atoms. While not as extensively documented as its non-iodinated counterpart, 4-hydroxybenzyl alcohol, this molecule serves as a valuable building block and a potential pharmacophore in medicinal chemistry and materials science. The presence of iodine atoms makes it a candidate for applications in radiolabeling, as a heavy-atom derivative for X-ray crystallography, or as a precursor for cross-coupling reactions.

This guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-3,5-diiodobenzyl alcohol, including its synthesis, reactivity, and detailed spectroscopic characterization. The insights presented herein are synthesized from foundational chemical principles and extrapolated from data on closely related structural analogs, providing a robust framework for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of 4-Hydroxy-3,5-diiodobenzyl alcohol are summarized below. These identifiers are critical for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | (4-hydroxy-3,5-diiodophenyl)methanol | |

| CAS Number | 37987-26-1 | [1] |

| Molecular Formula | C₇H₆I₂O₂ | [1] |

| Molecular Weight | 375.93 g/mol | [1] |

| Appearance | Predicted: White to off-white or pale yellow solid | |

| Melting Point | Predicted: >150 °C (based on increased molecular weight and symmetry compared to analogs) | |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); sparingly soluble in water. | [2] |

| InChI Key | Predicted based on structure | |

| SMILES | OCc1cc(I)c(O)c(I)c1 |

Synthesis and Manufacturing

A direct, one-step synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol is not commonly reported. A reliable and regioselective synthesis necessitates a multi-step approach, typically starting from a more readily available precursor. The most logical pathway involves the selective iodination of a p-substituted phenol followed by functional group manipulation.

A plausible and efficient route begins with the iodination of 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde to the primary alcohol. This sequence is advantageous as the aldehyde group is a meta-director, which deactivates the ring, but the powerful ortho-, para-directing effect of the hydroxyl group dominates, ensuring iodination at the positions ortho to the hydroxyl group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at room temperature.

-

Iodination: To this solution, add a solution of iodine (2.2 eq) and potassium iodide (2.2 eq) in water dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at or below room temperature with an ice bath.

-

Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic (~pH 2-3). This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove salts, and then with a small amount of a cold non-polar solvent like hexane to remove any non-polar impurities.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 4-hydroxy-3,5-diiodobenzaldehyde.

Step 2: Reduction to 4-Hydroxy-3,5-diiodobenzyl alcohol

-

Suspension: Suspend the 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) from Step 1 in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: Cool the suspension in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding dilute HCl to neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 4-Hydroxy-3,5-diiodobenzyl alcohol.

Chemical Reactivity

The reactivity of this molecule is governed by its three key features: the phenolic hydroxyl group, the benzylic alcohol, and the di-iodinated aromatic ring.

Caption: Key reactive sites of 4-Hydroxy-3,5-diiodobenzyl alcohol.

-

Reactions of the Benzylic Alcohol: The primary alcohol can be readily oxidized to 4-hydroxy-3,5-diiodobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidation may lead to the corresponding carboxylic acid. It can also undergo standard alcohol reactions such as esterification with carboxylic acids (or their activated derivatives) and etherification.

-

Reactions of the Phenolic Hydroxyl: The phenolic proton is acidic. Its pKa is expected to be lower (more acidic) than that of phenol itself due to the electron-withdrawing inductive effect of the two iodine atoms. This acidity allows for easy deprotonation with a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or acylation reactions.

-

Reactions involving the Iodine Substituents: The carbon-iodine bonds are susceptible to cleavage and can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile scaffold for building more complex structures.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly characteristic due to the molecule's C₂ᵥ symmetry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (H-2, H-6) | ~ 7.7 | Singlet (s) | 2H |

| -CH₂ -OH | ~ 4.5 | Singlet (s) | 2H |

| Ar-OH | Variable (~ 5.0 - 6.0) | Broad Singlet (br s) | 1H |

| -CH₂-OH | Variable (~ 2.0 - 3.0) | Broad Singlet (br s) | 1H |

-

Causality: The two aromatic protons (H-2 and H-6) are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. The benzylic protons are similarly isolated and appear as a singlet.[3] The signals for the hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration, solvent, and temperature.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to symmetry, only four signals are expected in the aromatic region, plus one for the benzylic carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -4 (-OH) | ~ 155 | Carbon attached to hydroxyl group, deshielded. |

| C -2, C-6 | ~ 138 | Aromatic CH, deshielded by adjacent iodine. |

| C -1 (-CH₂OH) | ~ 130 | Quaternary carbon, deshielded by substituents. |

| C -3, C-5 (-I) | ~ 85 | Carbon attached directly to iodine, strongly shielded by the heavy atom effect. |

| -C H₂OH | ~ 64 | Benzylic carbon attached to oxygen, typical range.[5] |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the hydroxyl functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (Phenol & Alcohol) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 & 1470 | Medium to Strong |

| C-O Stretch (Alcohol) | ~ 1050 | Strong |

-

Causality: The broadness of the O-H band is a definitive indicator of hydrogen bonding.[4][5] The positions of the aromatic C=C stretching bands confirm the presence of the benzene ring.

Mass Spectrometry (MS)

| Feature | Predicted m/z | Rationale |

| Molecular Ion (M⁺) | 376 | Corresponding to the molecular formula C₇H₆I₂O₂. |

| Key Fragment | 345 | Loss of the hydroxymethyl radical (-•CH₂OH). |

| Key Fragment | 249 | Loss of one iodine atom. |

| Key Fragment | 122 | Loss of two iodine atoms. |

-

Causality: In electron ionization (EI) mass spectrometry, the molecular ion is expected to be prominent. A characteristic fragmentation pattern for benzyl alcohols is the cleavage of the benzylic C-C bond (alpha-cleavage), leading to the loss of the CH₂OH group.[5]

Protocol: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the phenolic proton is more likely to be observed). Add tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative integration.

-

-

IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the FT-IR spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Instrumentation: Perform analysis on a GC-MS or LC-MS system. For GC-MS, use a standard capillary column (e.g., HP-5MS).

-

MS Conditions: Acquire mass spectra in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

-

Applications and Future Directions

4-Hydroxy-3,5-diiodobenzyl alcohol is a specialized chemical intermediate. Its utility is primarily in research and development settings:

-

Drug Development: As a "fragment" or building block, it can be used to synthesize more complex molecules. The phenolic and alcohol moieties are common in biologically active compounds, and the iodine atoms can serve as handles for further chemical modification or to enhance binding through halogen bonding. The biological activities of related compounds, such as the antioxidant and anti-inflammatory properties of 4-hydroxybenzyl alcohol[2][6] and the anticancer activities of other substituted benzyl alcohols[7], suggest that derivatives of this di-iodo compound could be of significant interest.

-

Material Science: The dense iodine atoms and reactive hydroxyl groups make it a candidate for incorporation into specialty polymers, potentially imparting properties such as flame retardancy or high refractive index.

-

Diagnostic Tools: The iodine atoms could be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or other radiolabeling applications.

References

-

McMurry, J. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

-

The Good Scents Company. 4-hydroxybenzyl alcohol. [Link]

-

NIST. 3,5-Dimethoxy-4-hydroxybenzyl alcohol. In NIST Chemistry WebBook. [Link]

-

PubChem. 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol. [Link]

-

PrepChem.com. Preparation of 4-hydroxybenzyl alcohol. [Link]

-

LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

SIELC Technologies. 4-Hydroxy-3,5-dimethoxybenzyl alcohol. [Link]

-

Human Metabolome Database. Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724). [Link]

- Google Patents. A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

-

Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

-

Chemsrc. (3,5-dipropyl-4-hydroxy)benzyl alcohol | CAS#:153275-16-2. [Link]

-

PubChem. 3,5-Dihydroxybenzyl alcohol. [Link]

-

MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

-

PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3,5-diiodobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Densely Functionalized Aromatic Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly iodine, onto aromatic scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties. The subject of this guide, 4-Hydroxy-3,5-diiodobenzyl alcohol (CAS 37987-26-1), represents a compelling, yet underexplored, molecular entity. Its structure, characterized by a phenolic hydroxyl group, a benzylic alcohol, and two sterically demanding iodine atoms ortho to the hydroxyl group, presents a unique combination of functionalities. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis to its putative biological significance, thereby equipping researchers with the foundational knowledge to harness its potential in drug development and biomedical research.

The introduction of iodine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, iodinated compounds are of significant interest as precursors for radiolabeling studies and as potential therapeutic agents in their own right. While direct biological data for 4-Hydroxy-3,5-diiodobenzyl alcohol is nascent, the well-documented bioactivities of structurally related substituted benzyl alcohols and iodinated phenols provide a strong rationale for its investigation. These related compounds have demonstrated a spectrum of activities including anticancer, neuroprotective, and anti-inflammatory effects, suggesting a rich pharmacological landscape for the title compound.

This document will detail the synthetic pathways to access this molecule, explore its physicochemical characteristics, and, by leveraging data from analogous structures, postulate its potential mechanisms of action and applications in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Hydroxy-3,5-diiodobenzyl alcohol are summarized below, providing a snapshot of its molecular characteristics.

| Property | Value | Source |

| CAS Number | 37987-26-1 | [1][2] |

| Molecular Formula | C₇H₆I₂O₂ | [1][2] |

| Molecular Weight | 375.93 g/mol | [2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Sparingly soluble in water; likely soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from related compounds[3] |

| pKa | The phenolic hydroxyl group is expected to be acidic. | Chemical intuition |

Synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol: A Two-Step Approach

The synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol can be efficiently achieved through a two-step process commencing with the commercially available 4-hydroxybenzaldehyde. This strategy involves an initial electrophilic di-iodination of the aromatic ring, followed by the selective reduction of the aldehyde functionality to the corresponding benzylic alcohol.

Step 1: Electrophilic Di-iodination of 4-Hydroxybenzaldehyde

The phenolic hydroxyl group of 4-hydroxybenzaldehyde is a strongly activating, ortho-, para-directing group. As the para position is occupied by the aldehyde, electrophilic substitution will occur at the two ortho positions. Various methods for the iodination of phenols have been reported, often employing molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.[4][5]

Experimental Protocol: Di-iodination of 4-Hydroxybenzaldehyde

-

Rationale: The use of an oxidizing agent, such as iodic acid or hydrogen peroxide, in conjunction with molecular iodine, facilitates the in situ generation of an electrophilic iodinating species, which is necessary for the efficient iodination of the electron-rich phenol ring.[6][7] The reaction is typically carried out in a protic solvent like ethanol or aqueous mixtures to facilitate the dissolution of the reagents.

-

Materials:

-

4-hydroxybenzaldehyde

-

Iodine (I₂)

-

Iodic acid (HIO₃) or Hydrogen Peroxide (H₂O₂)

-

Ethanol

-

Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

To this solution, add molecular iodine (2.2 eq).

-

Slowly add a solution of iodic acid (1.0 eq) in water with stirring. Alternatively, aqueous hydrogen peroxide can be used as the oxidant.[6][7]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The product, 4-hydroxy-3,5-diiodobenzaldehyde, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Reduction of 4-Hydroxy-3,5-diiodobenzaldehyde

The selective reduction of the aldehyde group in the presence of the phenolic hydroxyl and aryl iodide functionalities can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[8][9] This reagent is highly chemoselective for aldehydes and ketones and will not reduce the aromatic ring or cleave the carbon-iodine bonds under standard conditions.

Experimental Protocol: Reduction of 4-Hydroxy-3,5-diiodobenzaldehyde

-

Rationale: Sodium borohydride is a cost-effective and safe reducing agent that provides a source of hydride (H⁻) ions. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol.[3]

-

Materials:

-

4-hydroxy-3,5-diiodobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

Suspend 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is slightly acidic.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Hydroxy-3,5-diiodobenzyl alcohol.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

-

Potential Applications and Biological Rationale

While direct biological studies on 4-Hydroxy-3,5-diiodobenzyl alcohol are limited in the current literature, a compelling case for its investigation can be built upon the established activities of structurally related compounds.

Anticancer Potential

Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of substituted benzyl alcohols and other phenolic compounds.[2][10][11] For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated anticancer activity in human glioblastoma cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR pathway, and inducing apoptosis.[11] The presence of bulky iodine atoms on the aromatic ring of 4-Hydroxy-3,5-diiodobenzyl alcohol could enhance its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Furthermore, iodinated compounds have been shown to exhibit unique biological activities, and the di-iodo substitution pattern may confer novel or enhanced anticancer properties.

Neuroprotective Effects

The parent compound, 4-hydroxybenzyl alcohol, has been shown to possess neuroprotective properties, ameliorating ischemic brain injury by inhibiting apoptosis.[12] Phenolic compounds, in general, are known for their antioxidant activities, which play a crucial role in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases.[13] The introduction of iodine atoms could modulate the antioxidant potential of the phenolic hydroxyl group and influence the molecule's ability to cross the blood-brain barrier.

Anti-inflammatory Activity

Inflammation is a critical component of many diseases, and phenolic compounds are widely recognized for their anti-inflammatory properties.[13] 4-Hydroxybenzyl alcohol has been shown to reduce inflammation, likely through the inhibition of cyclooxygenase (COX) activity.[14] The di-iodo substitution in the target molecule could influence its interaction with inflammatory enzymes and signaling proteins, potentially leading to potent anti-inflammatory effects.

Safety and Handling

-

General Hazards: Based on the SDS for related compounds like 4-hydroxybenzyl alcohol and benzyl alcohol, this compound should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[15][16][17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat should be worn.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion and Future Directions

4-Hydroxy-3,5-diiodobenzyl alcohol is a molecule of significant interest, possessing a unique combination of functional groups that suggest a rich potential for biological activity. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and a rationale for its investigation in drug discovery, particularly in the areas of oncology, neuropharmacology, and inflammatory diseases.

The synthetic route presented is robust and relies on well-established chemical transformations, making the compound accessible for further study. The true potential of 4-Hydroxy-3,5-diiodobenzyl alcohol, however, lies in its unexplored biological profile. Future research should focus on a systematic evaluation of its efficacy in various disease models, elucidation of its precise mechanism of action, and a thorough toxicological assessment. The insights gained from such studies will be invaluable in determining the therapeutic utility of this promising, yet understudied, chemical entity.

References

- Adams, T.B., Cohen, S.M., Doull, J. et al. (2005). The FEMA GRAS Assessment of Benzyl.

- Api, A.M., Belsito, D.

- Belsito, D., Hill, R.A., Klaassen, C.D., et al. (2012). Benzyl alcohol.

- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2019). Re‐evaluation of benzyl alcohol (E 1519) as food additive. EFSA Journal, 17(3), e05627.

- Farooq, S. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23, 1349-1354.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link].

- Gry, J., Black, R.M., Eriksen, G.S., et al. (2016). Benzyl alcohol.

- Jereb, M., Stavber, S., & Zupan, M. (2003). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 8(1), 1-23.

- JECFA. (1980). Evaluation of certain food additives. Twenty-fourth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 653.

- JECFA. (1996). Evaluation of certain food additives and contaminants. Forty-sixth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 868.

- Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23-50.

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link].

- Pinto, M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.

- Sayyed, M. A., Junne, S. B., Vibhute, A. Y., & Vibhute, Y. B. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. International Journal of Chemical Sciences, 6(1), 192-196.

- SCF. (2002). Opinion of the Scientific Committee on Food on Benzyl alcohol. SCF/CS/ADD/EMU/199 final.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link].

- Scognamiglio, J., Jones, L., Letizia, C.S., & Api, A.M. (2012). Fragrance material review on benzyl alcohol. Food and Chemical Toxicology, 50, S430-S461.

- NTP. (1989). NTP technical report on the toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, 343, 1-166.

- York, R.G., Barnwell, P., & Bailes, W. (1986). Screening of priority chemicals for reproductive hazards. Environmental Health Perspectives, 68, 77-82.

- Hardin, B.D., Schuler, R.L., Burg, J.R., et al. (1987). Evaluation of 60 chemicals in a preliminary developmental toxicity test. Teratogenesis, Carcinogenesis, and Mutagenesis, 7(1), 29-48.

- JECFA. (2015). Safety evaluation of certain food additives. WHO Food Additives Series, No. 70.

- PPRTV. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol.

- de Souza, R. O. M. A., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23, 1349-1354.

- Masson, I., & Race, E. (1937). The Direct Conversion of Iodic Acid and Aromatic Hydrocarbons into Iodonium Compounds. Journal of the Chemical Society (Resumed), 1718-1723.

- Beringer, F. M., Drexler, M., Gindler, E. M., & Lumpkin, C. C. (1953). Diaryliodonium Salts. I. Synthesis. Journal of the American Chemical Society, 75(11), 2705-2708.

- Skulski, L. (2000). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland (1990-2000). Molecules, 5(12), 1331-1371.

- Yu, S. S., Zhao, J., Zheng, W. P., et al. (2010).

- Palma Tenango, M., Soto-Hernández, M., & Kite, G. (2017). Phenolic Compounds - Biological Activity.

- Yamamoto, S., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Chemico-Biological Interactions, 406, 111345.

- Tresserra-Rimbau, A., Lamuela-Raventos, R. M., & Moreno, J. J. (2018). Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. Molecules, 23(7), 1648.

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

A Multi-Technique Approach to the Structural Elucidation of 4-Hydroxy-3,5-diiodobenzyl alcohol

Abstract: This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of 4-hydroxy-3,5-diiodobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system for molecular characterization. Each section details not only the protocol but also the expected data and its interpretation, culminating in the complete and confident assignment of the molecular structure.

The Strategic Workflow: An Integrated Analytical Philosophy

The structural elucidation of a novel or synthesized small molecule is not a linear process but an integrated workflow where each analytical technique provides a unique and complementary piece of the puzzle. The confidence in the final structure is derived from the convergence of data from orthogonal methods. Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.

Caption: Expected EI-MS fragmentation of the target molecule.

Data Summary: Mass Spectrometry

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₆I₂O₂ | --- |

| Exact Mass | 375.8454 | Calculated for [C₇H₆I₂O₂] |

| Molecular Ion [M]⁺ | m/z ≈ 376 | Corresponds to the molecular weight. |

| Key Fragment 1 | m/z ≈ 358 | Loss of water ([M-H₂O]⁺). [1] |

| Key Fragment 2 | m/z ≈ 345 | Alpha-cleavage with loss of the hydroxymethyl radical ([M-CH₂OH]⁺). [1] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., HP-5MS) and an electron ionization (EI) source. [2]3. GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min. [2]4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500. [2] * Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum to find the molecular ion and compare the fragmentation pattern to theoretical pathways. For high-resolution data, use an ESI-TOF or Orbitrap instrument via direct infusion.

Infrared Spectroscopy: Probing the Functional Groups

Expertise & Experience: Before assembling the atomic puzzle, we must confirm the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally rapid and reliable method for this purpose. For 4-hydroxy-3,5-diiodobenzyl alcohol, we anticipate clear signatures for the phenolic hydroxyl (O-H), the alcoholic hydroxyl (O-H), the aromatic ring, and the primary alcohol C-O bond. The broadness of the O-H stretch is a hallmark of hydrogen bonding and is a highly trustworthy indicator of this group. [3][4] Trustworthiness: The presence of all expected absorption bands provides strong, confirmatory evidence for the functional groups suggested by the molecular formula. The absence of unexpected peaks (e.g., a C=O stretch around 1700 cm⁻¹) is equally important for validating the structure's purity and identity.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| ~3400-3200 | O-H Stretch (Alcohol & Phenol) | Strong, Very Broad | Intermolecular hydrogen bonding is present. [3][4] |

| ~3100-3000 | Aromatic C-H Stretch | Weak to Medium, Sharp | Characteristic of sp² C-H bonds on the benzene ring. [4] |

| ~2950-2850 | Aliphatic C-H Stretch | Weak to Medium, Sharp | From the methylene (-CH₂) group. [4] |

| ~1600 & ~1475 | Aromatic C=C Stretch | Medium, Sharp | Skeletal vibrations of the benzene ring. |

| ~1200 | Phenolic C-O Stretch | Strong, Sharp | Stretching vibration of the Ar-OH bond. |

| ~1050 | Alcoholic C-O Stretch | Strong, Sharp | Stretching vibration of the primary alcohol R-CH₂-OH. [3] |

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples. [2][4]2. Background Scan: Ensure the ATR diamond crystal is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum. [4]3. Sample Application: Place a small, representative amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio. [2]5. Data Processing: Perform an automatic baseline correction and ATR correction using the spectrometer's software. Label the significant peaks.

NMR Spectroscopy: Assembling the Molecular Structure

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei. [5][6]For 4-hydroxy-3,5-diiodobenzyl alcohol, the molecule's inherent symmetry is a key feature that simplifies the spectra and aids interpretation. The C₂ axis of symmetry passing through C1 and C4 renders the two aromatic protons equivalent, as are the two iodine-bearing carbons (C3/C5) and their adjacent carbons (C2/C6).

Trustworthiness: The self-validating power of NMR comes from the seamless correlation between the ¹H and ¹³C spectra. The number of signals, their chemical shifts, integrations (for ¹H), and multiplicities must all align with a single, proposed structure. A D₂O exchange experiment provides an irrefutable method to identify the labile O-H protons.

Caption: Structure with predicted NMR assignments.

Data Summary: ¹H and ¹³C NMR Spectroscopy

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| ¹H | ~7.8 | Singlet | 2H | H-2, H-6: Aromatic protons. Appear as a singlet due to molecular symmetry. Deshielded by adjacent electronegative iodine atoms. |

| ¹H | ~4.6 | Singlet | 2H | -CH₂-: Methylene protons adjacent to an oxygen and an aromatic ring. No adjacent protons to couple with. |

| ¹H | Variable (~5-7) | Broad Singlet | 1H | Phenolic -OH: Labile proton, chemical shift is concentration/solvent dependent. Disappears upon D₂O exchange. |

| ¹H | Variable (~2-4) | Broad Singlet | 1H | Alcoholic -OH: Labile proton, chemical shift is concentration/solvent dependent. Disappears upon D₂O exchange. |

| ¹³C | ~152 | Singlet | - | C-4: Aromatic carbon attached to the highly electronegative hydroxyl group. |

| ¹³C | ~138 | Singlet | - | C-1: Aromatic carbon attached to the hydroxymethyl group. |

| ¹³C | ~132 | Singlet | - | C-2, C-6: Protonated aromatic carbons, equivalent due to symmetry. |

| ¹³C | ~90 | Singlet | - | C-3, C-5: Aromatic carbons attached to iodine. Significantly shifted upfield due to the heavy atom effect. |

| ¹³C | ~64 | Singlet | - | -CH₂OH: Aliphatic carbon of the primary alcohol. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [2]2. Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans with a spectral width of ~16 ppm.

-

Use a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans with proton decoupling.

-

Use a spectral width of ~240 ppm and a relaxation delay of 2 seconds.

-

-

D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -OH protons will disappear or significantly diminish.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Final Data Synthesis and Structure Verification

The individual data sets from MS, IR, and NMR must converge to support a single, unambiguous structure. This convergence is the ultimate validation of the elucidation process.

Caption: Convergence of evidence for final structure confirmation.

The molecular formula C₇H₆I₂O₂ determined by HRMS is consistent with the functional groups (-OH, aromatic ring) identified by FT-IR. The NMR data provides the final, definitive proof, showing a symmetrically substituted benzene ring with two equivalent aromatic protons, two iodine-substituted carbons, a hydroxyl-bearing carbon, and a hydroxymethyl-bearing carbon. The chemical shifts, integrations, and multiplicities are all in perfect agreement with the proposed structure of 4-hydroxy-3,5-diiodobenzyl alcohol and no other isomer. This multi-technique consensus provides the highest level of confidence in the final structural assignment.

References

-

Stein, S. E. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-34. [Link]

-

Nguyen, T., et al. (2021). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 264-270. [Link]

-

Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116291. [Link]

-

Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. [Link]

-

E-Chimica. (2020, December 16). Mass Spectroscopy Lecture 4: Fragmentation of Alcohol. YouTube. [Link]

Sources

Spectroscopic Characterization of 4-Hydroxy-3,5-diiodobenzyl Alcohol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-3,5-diiodobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretations, offering field-proven insights into the structural elucidation of this halogenated aromatic alcohol.

Introduction

4-Hydroxy-3,5-diiodobenzyl alcohol is a halogenated organic compound with potential applications in organic synthesis and medicinal chemistry. Accurate characterization of its molecular structure is paramount for its use as a building block or a pharmacologically active agent. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's atomic connectivity and functional groups. This guide will walk through the predicted spectroscopic data for 4-Hydroxy-3,5-diiodobenzyl alcohol, offering a robust framework for its identification and characterization.

Molecular Structure and Synthesis Context

A foundational understanding of the molecule's synthesis is crucial for interpreting its spectroscopic data, as it provides insights into potential impurities and side products. A common synthetic route to 4-hydroxybenzyl alcohol derivatives involves the reaction of a phenol with formaldehyde.[1][2] For the di-iodinated analogue, a plausible synthesis would involve the iodination of 4-hydroxybenzyl alcohol or a protected precursor.

Caption: Plausible synthetic route to 4-Hydroxy-3,5-diiodobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3,5-diiodobenzyl alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the hydroxyl proton.[3]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of 4-Hydroxy-3,5-diiodobenzyl alcohol is expected to be relatively simple due to the molecule's symmetry.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Ar-H | ~7.5 | Singlet | 2H | The two aromatic protons are chemically equivalent due to the molecule's symmetry. The presence of two iodine atoms and a hydroxyl group will deshield these protons, shifting them downfield. |

| -CH₂- | ~4.5 | Singlet | 2H | The methylene protons are adjacent to an aromatic ring and an oxygen atom, leading to a downfield chemical shift. |

| -OH (Phenolic) | 5.0 - 9.0 | Broad Singlet | 1H | The chemical shift of the phenolic hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It will likely appear as a broad singlet due to hydrogen bonding and exchange. |

| -OH (Alcoholic) | 2.0 - 5.0 | Broad Singlet | 1H | The alcoholic hydroxyl proton's chemical shift is also variable. A deuterium exchange experiment (adding a drop of D₂O) can be used to confirm the assignment of the hydroxyl peaks, as they will disappear from the spectrum.[3][4] |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C -OH (Phenolic) | ~155 | The carbon atom attached to the phenolic hydroxyl group is significantly deshielded. |

| C -I | ~85-90 | The direct attachment of a heavy iodine atom causes a significant upfield shift due to the "heavy atom effect." |

| Ar-C H | ~130 | The aromatic methine carbons are deshielded by the electronegative substituents. |

| C -CH₂OH | ~135 | The ipso-carbon attached to the benzyl alcohol moiety will be downfield. |

| -C H₂- | ~64 | The methylene carbon is attached to an electronegative oxygen atom, resulting in a downfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 4-Hydroxy-3,5-diiodobenzyl alcohol onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of 4-Hydroxy-3,5-diiodobenzyl alcohol is expected to show the following characteristic absorption bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Alcohol and Phenol) | 3200-3600 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding.[3][6] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Characteristic of C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Corresponds to the methylene (-CH₂-) group. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong | Indicates the presence of the benzene ring. |

| C-O Stretch | 1000-1260 | Strong | Characteristic of the alcohol and phenol C-O bonds.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

Predicted MS Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of 4-Hydroxy-3,5-diiodobenzyl alcohol (C₇H₆I₂O₂) is 375.84 g/mol . The molecular ion peak is expected at m/z = 376.

-

Isotopic Pattern: The presence of two iodine atoms will not result in a characteristic isotopic pattern as iodine is monoisotopic (¹²⁷I).

-

Fragmentation Pathways: Alcohols typically undergo alpha-cleavage and dehydration in the mass spectrometer.[4][7][8]

Caption: Predicted major fragmentation pathways for 4-Hydroxy-3,5-diiodobenzyl alcohol.

Key Predicted Fragments:

-

[M - H₂O]⁺ (m/z 358): Loss of a water molecule is a common fragmentation pathway for alcohols.[7]

-

[M - CH₂OH]⁺ (m/z 249): Alpha-cleavage resulting in the loss of the hydroxymethyl radical.

-

[M - 2I]⁺ (m/z 122): Loss of both iodine atoms.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for 4-Hydroxy-3,5-diiodobenzyl alcohol. By understanding the expected spectroscopic signatures based on the compound's structure and the influence of its substituents, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0011724). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Hydroxybenzyl alcohol, 2TMS derivative. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxybenzyl alcohol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. data.epo.org [data.epo.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

4-Hydroxy-3,5-diiodobenzyl alcohol solubility

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,5-diiodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 4-hydroxy-3,5-diiodobenzyl alcohol, understanding its solubility profile is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can significantly limit the absorption of a drug candidate, leading to low bioavailability and therapeutic efficacy.

-

Formulation Development: Knowledge of solubility in various solvents is essential for developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.

-

In Vitro and In Vivo Studies: Reproducible and meaningful biological assays depend on the complete dissolution of the test compound in the experimental medium.

-

Process Chemistry: Solubility data is crucial for designing efficient crystallization, purification, and isolation processes during chemical synthesis.

This guide will delve into the theoretical and practical aspects of determining the solubility of 4-hydroxy-3,5-diiodobenzyl alcohol, providing researchers with the necessary tools to characterize this important molecule.

Physicochemical Properties of 4-Hydroxy-3,5-diiodobenzyl Alcohol

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-3,5-diiodobenzyl alcohol | - |

| CAS Number | 37987-26-1 | [1] |

| Molecular Formula | C₇H₆I₂O₂ | [1] |

| Molecular Weight | 375.93 g/mol | [1] |

| Appearance | (Predicted) White to off-white crystalline solid | - |

Predicting the Solubility of 4-Hydroxy-3,5-diiodobenzyl Alcohol: A Theoretical Framework

In the absence of direct experimental data, the solubility of 4-hydroxy-3,5-diiodobenzyl alcohol can be inferred by analyzing its molecular structure and comparing it to related compounds.

The Interplay of Functional Groups

The solubility of 4-hydroxy-3,5-diiodobenzyl alcohol is governed by a balance of hydrophilic and hydrophobic interactions:

-

Hydrophilic Contributions: The presence of a hydroxyl (-OH) group on the benzene ring and a primary alcohol (-CH₂OH) group allows for hydrogen bonding with polar solvents like water.[2]

-

Hydrophobic Contributions: The aromatic benzene ring and, significantly, the two large, nonpolar iodine atoms contribute to the molecule's hydrophobicity. The bulky iodine atoms can also sterically hinder the interaction of the hydroxyl groups with water molecules.

Compared to its non-iodinated counterpart, 4-hydroxybenzyl alcohol, which has moderate water solubility, the diiodo-substitution is expected to drastically decrease aqueous solubility due to the increased molecular weight and hydrophobicity.

The Influence of pH and the pKa Value

The phenolic hydroxyl group of 4-hydroxy-3,5-diiodobenzyl alcohol is weakly acidic and can be deprotonated in basic solutions. The pKa of this group is a critical determinant of its pH-dependent solubility. While the exact pKa is unknown, it can be estimated based on similar structures. The presence of electron-withdrawing iodine atoms is expected to lower the pKa of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ≈ 10), making it a stronger acid.

At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the phenolic hydroxyl group will deprotonate to form a phenolate anion. This charged species is significantly more polar and will exhibit much higher aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental design and execution. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.

-

Preparation: Add an excess amount of crystalline 4-hydroxy-3,5-diiodobenzyl alcohol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). A shaker or rotator should be used to ensure thorough mixing.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[4] This provides a rapid assessment of a compound's behavior under non-equilibrium conditions.

Analytical Techniques for Solubility Quantification

The choice of analytical method is critical for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5] A reversed-phase HPLC method with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) can be developed to separate 4-hydroxy-3,5-diiodobenzyl alcohol from any impurities. Quantification is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

UV-Vis Spectroscopy: For a pure compound in a non-absorbing solvent, a standard curve can be generated to relate absorbance to concentration. However, this method is less specific than HPLC.

Factors Influencing the Solubility of 4-Hydroxy-3,5-diiodobenzyl Alcohol

Several factors can significantly impact the measured solubility:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.[2]

-

pH of the Solvent: As discussed, the solubility of this compound will be highly dependent on the pH of the aqueous medium due to the ionizable phenolic hydroxyl group.

-

Co-solvents: The addition of organic co-solvents (e.g., ethanol, DMSO) to an aqueous solution will generally increase the solubility of nonpolar compounds.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid can affect its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.

Conclusion

While specific experimental data for the solubility of 4-hydroxy-3,5-diiodobenzyl alcohol is not currently available, this guide provides a comprehensive framework for its characterization. By understanding the interplay of its functional groups, the influence of pH, and by employing robust experimental methodologies like the shake-flask method coupled with HPLC analysis, researchers can accurately determine the solubility profile of this compound. This information is indispensable for advancing its potential applications in drug discovery and other scientific disciplines.

References

-

Solubility of Things. Benzyl alcohol. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

Sources

A Technical Guide to the Prudent Handling of 4-Hydroxy-3,5-diiodobenzyl Alcohol

This document provides a detailed technical guide for the safe handling and use of 4-Hydroxy-3,5-diiodobenzyl alcohol (CAS 37987-26-1). As a compound intended for research and development, comprehensive toxicological data is not publicly available. Therefore, this guide is structured around a conservative risk-assessment framework, combining data from the parent compound, 4-hydroxybenzyl alcohol, with established safety principles for handling novel, iodinated aromatic compounds. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity is the foundation of safe handling.

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-3,5-diiodobenzyl alcohol | - |

| Synonyms | 4-(Hydroxymethyl)-2,6-diiodophenol | [1] |

| CAS Number | 37987-26-1 | [1] |

| Molecular Formula | C₇H₆I₂O₂ | [2] |

| Molecular Weight | 375.93 g/mol | [2] |

| Purity | >98.0% (typical) | [1] |

Hazard Assessment: A Proxy-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Hydroxy-3,5-diiodobenzyl alcohol, a prudent hazard assessment must be conducted by extrapolating from structurally related compounds and considering the effects of the di-iodo substitution.

Baseline Hazards from Parent Compound (4-Hydroxybenzyl Alcohol)

The non-iodinated parent molecule, 4-hydroxybenzyl alcohol (CAS 623-05-2), is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, Oral, Category 4).[3]

-

May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3][4]

Causality : The phenolic hydroxyl and benzyl alcohol functionalities confer irritant properties. It is a logical and necessary assumption that these intrinsic hazards are retained in the di-iodinated derivative.

Added Hazards from Di-iodo Aromatic Structure

The introduction of two heavy iodine atoms onto the aromatic ring significantly alters the molecule's properties and potential hazards:

-

Increased Toxicity : Halogenation, particularly with heavier halogens like iodine, can increase the lipophilicity and persistence of a compound, potentially leading to enhanced toxicological effects and bioaccumulation. The precise toxic dose of 4-Hydroxy-3,5-diiodobenzyl alcohol is unknown.

-

Metabolic Uncertainty : The metabolic fate is undetermined. In vivo de-iodination could release iodide into circulation, while metabolism of the aromatic ring could produce unknown, potentially toxic intermediates.

-

Reactivity : While generally stable, iodinated phenols can be sensitive to light and oxidizing agents.[2] Decomposition may release iodine or other hazardous vapors.

Based on this proxy analysis, 4-Hydroxy-3,5-diiodobenzyl alcohol must be treated as a substance with unknown but potentially significant toxicity , warranting stringent handling controls.

Engineering and Personal Protective Controls

Exposure minimization is the primary goal. The following controls are mandatory.

Engineering Controls

-

Chemical Fume Hood : All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation : Ensure adequate general laboratory ventilation to supplement the primary fume hood control.[6]

-

Safety Stations : An eyewash station and safety shower must be immediately accessible.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Chemical safety goggles are required at a minimum. When handling larger quantities or if there is a splash hazard, a face shield should be worn in addition to goggles.[3][7]

-

Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[8]

-

Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. Ensure full coverage of arms. Wear closed-toe shoes and long pants.[8]

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Safe Handling and Storage Protocols

Handling Solid Compound

-

Avoid Dust Formation : 4-Hydroxy-3,5-diiodobenzyl alcohol is a solid. Handle it carefully to minimize the generation of dust, which poses an inhalation risk.[6]

-

Weighing : Weigh the compound in a fume hood or on a balance enclosed within a ventilated enclosure.

-

Transfers : Use spatulas and other tools carefully. If transferring larger amounts, consider using a powder funnel.

-

Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Preparing Solutions

-

Solvent Addition : When preparing solutions, add the solvent slowly to the solid to avoid splashing.

-

Closed Systems : For reactions, use septum-sealed glassware and transfer solutions via syringe where feasible to create a closed system.[5]

Storage

-

Container : Store in a tightly sealed, amber-colored vial or container to protect from light and air.[10]

-

Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[10]

-

Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8]

-

Incompatibilities : Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following procedures are based on the hazards of the parent compound and general best practices. Seek immediate medical attention after any exposure.

Caption: First aid response for different exposure routes.

Spill Response

-

Evacuate : Alert others and evacuate the immediate area.

-

Ventilate : Ensure the fume hood is operating.

-

Protect : Wear full PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain : Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial containment.

-

Clean-Up : Carefully sweep the contained material into a labeled, sealable container for hazardous waste.

-

Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol, acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

-

Report : Report the incident to the laboratory supervisor and environmental health and safety office.

Waste Disposal

All waste containing 4-Hydroxy-3,5-diiodobenzyl alcohol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion: A Commitment to Proactive Safety

The safe use of 4-Hydroxy-3,5-diiodobenzyl alcohol in a research setting is predicated on the acknowledgment that its full hazard profile is unknown. By adopting the conservative, multi-faceted safety protocols outlined in this guide—grounded in proxy analysis, robust engineering controls, mandatory PPE, and stringent handling procedures—researchers can minimize risk and maintain the highest standards of laboratory safety. This proactive approach is essential when advancing science at the frontier of drug development and chemical synthesis.

References

- Benchchem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.

- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.

- Fisher Scientific. (2010, September 6). SAFETY DATA SHEET: 4-Hydroxybenzyl alcohol.

- Cayman Chemical. (2025, October 6). Safety Data Sheet: 4-Hydroxybenzyl Alcohol.

- University of Michigan Environment, Health & Safety. (n.d.). IODINATION SAFETY PRECAUTIONS.

- Benchchem. (2025). Stability of 4-Hydroxybenzyl alcohol under different storage conditions.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-Hydroxy-3,5-diiodobenzyl Alcohol.

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.

- Guidechem. (n.d.). Alcohol 4-hidroxi-3,5-diyodobencílico 37987-26-1 wiki.

- Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Hydroxybenzyl alcohol.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-Hydroxybenzyl Alcohol.

- C/D/N Isotopes Inc. (2015). Safety Data Sheet: Benzyl 4-Hydroxybenzoate-2,3,5,6-d4.

- Benchchem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds.

- Castrol. (2025, September 29). SAFETY DATA SHEET.

- Fisher Scientific. (2024, April 29). SAFETY DATA SHEET: Ethylene carbonate.

- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). 4-(Hydroxymethyl)-2,6-diiodophenol.

Sources

- 1. 4-(Hydroxymethyl)-2,6-diiodophenol | CymitQuimica [cymitquimica.com]

- 2. docs.gato.txst.edu [docs.gato.txst.edu]

- 3. fishersci.com [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. msdspds.castrol.com [msdspds.castrol.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Analogs of 4-Hydroxy-3,5-diiodobenzyl alcohol

An In-Depth Technical Guide to the Synthesis and Evaluation of 4-Hydroxy-3,5-diiodobenzyl Alcohol Analogs

Abstract

The 4-hydroxy-3,5-diiodobenzyl alcohol scaffold represents a core pharmacophore with significant potential for modulating the thyroid hormone signaling pathway. Its structural similarity to endogenous thyroid hormones makes it a compelling starting point for the development of novel therapeutic agents targeting thyroid hormone receptors and related enzymatic machinery. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of analogs based on this core structure. We will delve into validated synthetic protocols, detail key in-vitro assays for mechanistic elucidation, and discuss the principles of structure-activity relationship (SAR) analysis. The methodologies are presented with an emphasis on causality and self-validation, ensuring robust and reproducible outcomes in a research and development setting.

Introduction: The Parent Moiety and Therapeutic Rationale

The thyroid gland secretes two primary hormones, thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development.[1] These hormones are characterized by a di-iodinated phenolic ring structure. The 4-hydroxy-3,5-diiodobenzyl alcohol moiety mimics this key structural feature, positioning it as a foundational template for designing molecules that can interact with components of the thyroid hormone axis.

The rationale for developing analogs of this structure is multifaceted:

-

Receptor Agonism/Antagonism: To develop tissue-selective thyroid hormone receptor (TR-α or TR-β) modulators for treating conditions like dyslipidemia, obesity, or hypothyroidism with improved safety profiles.

-

Enzyme Inhibition: To target key enzymes in thyroid hormone synthesis and metabolism, such as thyroperoxidase (TPO) or deiodinases, for the potential treatment of hyperthyroidism or as tools for studying thyroid physiology.[2]

-

Improved Pharmacokinetics: To modify the core structure to enhance drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

This guide provides the technical framework for pursuing these objectives, from chemical synthesis to biological characterization.

Synthetic Strategies for Novel Analogs

The synthesis of substituted benzyl alcohol derivatives can be approached through several established organic chemistry pathways.[3][4] A reliable and highly adaptable strategy for creating a library of 4-hydroxy-3,5-diiodobenzyl alcohol analogs involves a two-step sequence starting from an appropriately substituted phenol. This method offers the flexibility to introduce diverse functionalities at other positions on the aromatic ring.

General Synthetic Workflow

The logical flow for the synthesis involves the introduction of the hydroxymethyl group onto the pre-iodinated phenol ring. This is typically achieved via formylation (introduction of an aldehyde group) followed by a selective reduction.

Sources

An In-depth Technical Guide to 4-Hydroxy-3,5-diiodobenzyl Alcohol: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract